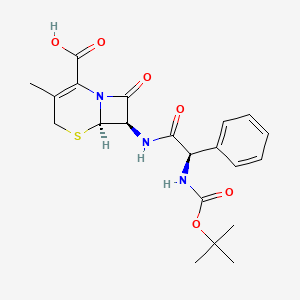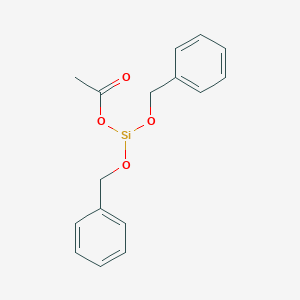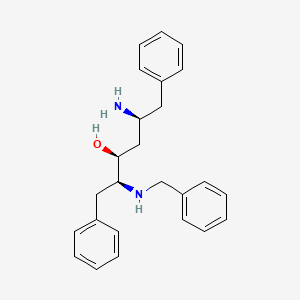
Bentazon-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bentazon-13C6 is a stable isotope compound of Bentazon . It is intended for environmental applications . The molecular formula is C10H12N2O3S and the molecular weight is 246.24 g/mol .
Synthesis Analysis
Bentazon is a thiadiazine herbicide that is hydrophobic and neutral in nature . It is retained and analyzed on a core-shell mixed-mode Coresep 100 column . The retention time can be adjusted by changing the amount of acetonitrile in the mobile phase . In a study, the inclusion complexes of bentazon with native βCD and two derivatives, 2-hydroxypropyl-β-cyclodextrin (HPCD) and sulfobutylether-β-cyclodextrin (SBECD), were prepared by kneading and freeze-drying .Chemical Reactions Analysis
Bentazon is a thiadiazine herbicide that is hydrophobic and neutral in nature . It is retained and analyzed on a core-shell mixed-mode Coresep 100 column . The compound is retained by the reversed-phase mechanism .Physical And Chemical Properties Analysis
Bentazon-13C6 has a molecular formula of C10H12N2O3S and a molecular weight of 246.24 g/mol .Aplicaciones Científicas De Investigación
Environmental Water Purification
Bentazon-13C6 has been used in the field of environmental science, particularly in water purification . The adsorption of bentazon herbicide onto mesoporous silica has been studied for the removal of bentazon from water resources . The adsorption is reversible and the affinity towards bentazon is strongly affected by pH, decreasing with the increase of the pH . Applications on the purification of lake water and wastewaters, both characterized by a significant organic carbon load, spiked with 2 mg L−1 bentazon were tested, observing removal yields in the range of 61–73% .
Agriculture: Weed Control
Bentazon-13C6 is used as a post-emergence herbicide for selective control of broadleaf weeds and sedges . It is highly soluble in water and very mobile in soil . However, it is resistant to hydrolysis and not subjected to abiotic degradation .
Study of Antioxidant Enzymes
Bentazon-13C6 has been used in the study of time-dependent effects on the key antioxidant enzymes of soybean and common ragweed . The application of bentazon induced significant increase in H2O2 levels in common ragweed leaves compared to the control .
Photosynthesis Inhibition
Bentazon-13C6 is known to be a Hill Reaction Inhibitor . The application of higher rates of bentazon resulted in greater inhibition of CO2 exchange rate and N2-fixing capacity . The results indicate that inhibition of N2-fixing capacity was not caused by bentazon directly, but indirectly through limiting the photosynthesis .
Environment Applications
Bentazon-13C6 is intended for Environment applications . However, the specific details of these applications are not provided in the source .
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bentazon-13C6 involves the incorporation of six carbon-13 isotopes into Bentazon, which is a herbicide. The synthesis pathway involves multiple steps, including the synthesis of intermediate compounds and the incorporation of the isotopes.", "Starting Materials": [ "Bentazon", "Carbon-13 labeled reagents", "Solvents", "Catalysts", "Reagents for purification" ], "Reaction": [ "Synthesis of intermediate compounds", "Incorporation of carbon-13 isotopes into the intermediate compounds", "Purification of the final product" ] } | |
Número CAS |
1330188-66-3 |
Nombre del producto |
Bentazon-13C6 |
Fórmula molecular |
C₄¹³C₆H₁₂N₂O₃S |
Peso molecular |
246.23 |
Sinónimos |
3-(1-Methylethyl)-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; 3,4-Dihydro-3-isopropyl-1H-2,1,3-benzothiadiazin-4-one-13C6 2,2-Dioxide; 3-Isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-13C6 2,2-Dioxide; Basagran-13C6; Basagran 480-13C6; Basamais-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)



![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)

![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)
![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)